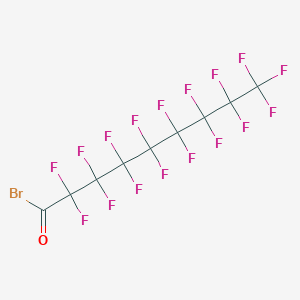

Heptadecafluorononanoyl bromide

Description

Significance of Fluorine in Organic Synthesis and Materials Science

Fluorine, the most electronegative element, imparts unique properties to organic molecules, a fact that has been a cornerstone in the development of advanced materials. numberanalytics.com The incorporation of fluorine into organic compounds can significantly enhance thermal stability, chemical resistance, and introduce unique optical and electrical properties. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, making fluorinated compounds exceptionally stable and resistant to degradation under harsh conditions. numberanalytics.comnih.gov This stability is a key reason for their use in a wide array of high-performance applications, from fluoropolymers in aerospace and electronics to specialized pharmaceuticals. numberanalytics.comacs.org The strategic placement of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, a phenomenon often referred to as the "fluorine effect." rsc.org

The Unique Role of Acyl Bromides in Organic Transformations

Acyl bromides are organic compounds containing a carbonyl group bonded to a bromine atom. fiveable.me They are highly reactive intermediates in organic synthesis, primarily used as acylating agents. fiveable.me Their reactivity stems from the carbon-bromine bond's polarity and the fact that the bromide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. teachy.ai This reactivity allows for the synthesis of various carboxylic acid derivatives, such as esters and amides. fiveable.me Acyl bromides are generally more reactive than their chloride counterparts, which can be advantageous in certain synthetic applications, though it also makes them more sensitive to moisture. fiveable.me They can be synthesized from carboxylic acids using reagents like phosphorus tribromide (PBr3). fiveable.meorgoreview.com

Positioning Heptadecafluorononanoyl Bromide within the Landscape of Perfluorinated Organic Compounds

This compound belongs to the class of perfluorinated acyl bromides. In these molecules, all hydrogen atoms on the carbon chain (except for the carbonyl group) have been replaced by fluorine atoms. This extensive fluorination confers the characteristic properties of perfluorinated compounds, such as high thermal stability and chemical inertness, upon the acyl bromide functional group. This compound serves as a crucial building block in organofluorine chemistry, enabling the introduction of a long perfluorinated chain into other molecules. This is particularly valuable in the synthesis of fluorinated surfactants, surface modifiers, and other specialty materials where the unique properties of the perfluoroalkyl group are desired.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9BrF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJKQOBSOWPCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9BrF17O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895585 | |

| Record name | Heptadecafluorononanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-42-8 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecafluorononanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of Heptadecafluorononanoyl Bromide

The distinct properties of heptadecafluorononanoyl bromide are a direct result of its highly fluorinated structure.

| Property | Value |

| Chemical Formula | C9BrF17O |

| Molecular Weight | 526.98 g/mol chemenu.com |

| IUPAC Name | This compound chemenu.com |

| CAS Number | 261503-42-8 chemenu.com |

Synthesis of Perfluorinated Acyl Bromides

The synthesis of perfluorinated acyl bromides often involves the reaction of the corresponding perfluorinated carboxylic acid with a brominating agent. A general method for preparing acyl bromides is the treatment of a carboxylic acid with phosphorus tribromide (PBr₃). orgoreview.com This reaction replaces the hydroxyl group of the carboxylic acid with a bromine atom through a nucleophilic acyl substitution mechanism. orgoreview.com

Another approach to synthesizing related perfluorinated bromoalkanes, which can be precursors to compounds like heptadecafluorononanoyl bromide, involves the gas-phase reaction of a hydroperfluoroalkane with bromine at elevated temperatures. For instance, n-perfluorooctyl bromide (C₈F₁₇Br) can be synthesized by reacting 1-hydroheptadecafluorooctane (C₈F₁₇H) with bromine gas at temperatures between 450 and 520°C. google.comgoogle.com This continuous process can achieve high selectivity for the desired product. google.comgoogle.com

Reactivity and Chemical Behavior

The reactivity of heptadecafluorononanoyl bromide is dominated by the acyl bromide functional group. Acyl halides are among the most reactive derivatives of carboxylic acids. libretexts.org The primary reaction pathway for these compounds is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the bromide ion. libretexts.org

This reactivity allows this compound to be a versatile reagent for introducing the perfluorononanoyl group (C₈F₁₇CO-) into a wide range of molecules. It can react with:

Alcohols to form perfluorinated esters.

Amines to form perfluorinated amides.

Water to hydrolyze back to the corresponding perfluorononanoic acid. wikipedia.org

The presence of the highly electronegative perfluoroalkyl chain can influence the reactivity of the acyl bromide group, though the fundamental reaction patterns of nucleophilic acyl substitution remain the same.

Applications in Scientific Research

Direct Halogenation Approaches

Direct halogenation methods that introduce a bromine atom onto a carbon framework are fundamental in organic synthesis. However, their application to the synthesis of perfluorinated acyl bromides is limited due to the chemical inertness of the perfluoroalkyl chain and the specific requirements of the target functional group.

Hell-Volhard-Zelinskii Reaction Principles Applied to Fluorinated Carboxylic Acids

The Hell-Volhard-Zelinskii (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids. libretexts.org The reaction is initiated by converting the carboxylic acid into an acyl bromide using a reagent like phosphorus tribromide (PBr₃). sigmaaldrich.com This intermediate is crucial because it can tautomerize to form an enol. libretexts.org The enol form then reacts with bromine (Br₂) at the α-carbon. Finally, hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid. libretexts.org

A critical requirement for the HVZ reaction is the presence of a hydrogen atom on the α-carbon, which allows for the formation of the enol intermediate. libretexts.org Perfluorinated carboxylic acids, including perfluorononanoic acid, lack α-hydrogens; their α-carbons are fully substituted with fluorine atoms. Consequently, the enolization step required for the HVZ mechanism cannot occur. Therefore, the Hell-Volhard-Zelinskii reaction is not a viable method for the synthesis of this compound or other perfluorinated acyl bromides.

Bromination of Perfluorinated Precursors

The direct bromination of perfluorinated alkanes can be achieved under harsh conditions, such as high temperatures, but this process yields bromo-perfluoroalkanes rather than the desired acyl bromides. For instance, processes exist for the thermal bromination of trifluoromethane (B1200692) at temperatures of 600-700°C. noaa.gov Similarly, photochemical degradation of perfluorooctanoic acid in the presence of bromine has been studied, but this leads to the decomposition of the molecule rather than the formation of a stable acyl bromide. nih.govresearchgate.net These methods are therefore unsuitable for the controlled synthesis of perfluorinated acyl bromides from either perfluoroalkanes or perfluorinated carboxylic acids.

Functional Group Interconversions

The most effective and standard route to perfluorinated acyl bromides is through the functional group interconversion of stable perfluorinated precursors, primarily the corresponding carboxylic acids or their derivatives.

Conversion from Perfluorinated Carboxylic Acids and Derivatives

The conversion of a carboxylic acid to an acyl bromide is a standard transformation in organic chemistry, and this methodology is applicable to perfluorinated analogues like perfluorononanoic acid. This approach involves treating the perfluorinated carboxylic acid with a suitable brominating agent. These reagents replace the hydroxyl group of the carboxylic acid with a bromine atom.

Common brominating agents for this purpose include:

Phosphorus pentabromide (PBr₅) : This is a reactive solid that readily converts carboxylic acids into their corresponding acyl bromides. wikipedia.org The reaction involves the formation of phosphoryl bromide as a byproduct. noaa.gov

Thionyl bromide (SOBr₂) : A liquid reagent that is analogous to the more common thionyl chloride. sigmaaldrich.comscbt.comthermofisher.com It reacts with carboxylic acids to produce the acyl bromide, with sulfur dioxide and hydrogen bromide as byproducts. nih.gov

Oxalyl bromide ((COBr)₂) : This reagent, often used in solution, provides a clean conversion of carboxylic acids to acyl bromides. sigmaaldrich.comsigmaaldrich.com The byproducts, carbon monoxide, carbon dioxide, and hydrogen bromide, are all gaseous, which can simplify purification.

The general reaction is as follows: C₈F₁₇COOH + Brominating Agent → C₈F₁₇COBr

This method stands as the most direct and reliable route for the synthesis of this compound.

Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Bromides

| Brominating Agent | Chemical Formula | Typical Byproducts | Physical State |

|---|---|---|---|

| Phosphorus pentabromide | PBr₅ | POBr₃, HBr | Solid |

| Thionyl bromide | SOBr₂ | SO₂, HBr | Liquid |

| Oxalyl bromide | (COBr)₂ | CO, CO₂, HBr | Liquid/Solution |

Transformations Involving Perfluorinated Esters and Related Species

While the conversion of esters to acyl halides is a known transformation, specific, well-documented methods for the direct conversion of perfluorinated esters to perfluorinated acyl bromides are not prevalent in the scientific literature. Much of the research in this area has focused on the synthesis of the more common perfluorinated acyl fluorides. The robust nature of the perfluoroalkyl group and the high strength of the C-F bonds often necessitate harsh conditions or highly specific reagents that may not be compatible with or selective for bromide formation.

Electrophilic and Nucleophilic Reactions of the Acyl Bromide Moiety

The carbonyl carbon in this compound is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is central to its utility in synthesizing a range of perfluorinated compounds.

Acyl Transfer Reactions in Perfluorinated Systems

Acyl transfer reactions are fundamental to the chemistry of this compound, enabling the introduction of the heptadecafluorononanoyl group into other molecules. These reactions, often referred to as nucleophilic acyl substitution, proceed through a tetrahedral intermediate. youtube.com The high reactivity of the acyl bromide facilitates the formation of esters and amides, which are crucial in the synthesis of polymers, pharmaceuticals, and other advanced materials. youtube.comd-nb.info

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the bromide leaving group, a weak base, drives the reaction forward to yield the acylated product. youtube.com The reactivity of carboxylic acid derivatives in these transformations follows the order: acyl chloride > anhydride (B1165640) > ester > amide, which correlates with the basicity of the leaving group. youtube.com

A variety of reagents and protocols have been developed to facilitate these acyl transfer reactions, including metal-free approaches for N- and O-benzoylation. d-nb.info For instance, pyridinium (B92312) salts of phenacyl bromides can be converted into a range of amides and esters. d-nb.info

Interactions with Hetero-Atom Substituted Olefins

The electrophilic nature of this compound also allows it to react with hetero-atom substituted olefins. These reactions can lead to the formation of cyclic compounds through cycloaddition pathways. nih.gov For example, the reaction with enamines or other electron-rich alkenes can initiate cyclization, providing access to complex fluorinated heterocyclic structures. The stereoselectivity of these cycloaddition reactions can often be controlled by using chiral auxiliaries. nih.gov

Radical Pathways and Intermediates

Beyond its ionic reactivity, this compound can participate in reactions involving radical intermediates. These pathways are often initiated by light or through the action of radical initiators.

Bromine Radical Reactivity in Fluorinated Environments

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a bromine radical and a heptadecafluorononanoyl radical. The bromine radical can then participate in various radical reactions. nih.gov Visible light can be used to generate and sustain the active bromine radical, which can act as a polarity-reversal catalyst. nih.gov The reactivity of bromine radicals is influenced by the surrounding fluorinated environment. osti.gov Studies on free-radical halogenation of arylfluoroalkanes have shown that the reactivity can be correlated with Brown sigma+ constants. osti.gov

The relative reactivity in radical bromination is generally Br > Cl >> F, I. researchgate.net However, polar factors can also play a significant role in determining the rates of halogen atom abstraction. researchgate.net

Electron Transfer Mechanisms in Perfluorinated Acyl Halide Reactions

Single electron transfer (SET) is another important mechanistic pathway for perfluorinated acyl halides. pkusz.edu.cn In these reactions, an electron is transferred from a donor molecule to the acyl halide, leading to the formation of a radical anion which can then fragment. conicet.gov.arnih.gov This process can be initiated by various methods, including the use of electron donor-acceptor (EDA) complexes, which can be activated by light or heat to generate radical species. conicet.gov.arconicet.gov.ar

The formation of aryl radicals from aryl halides through a solid-state single electron transfer (SSSET) process under mechanical energy has also been demonstrated, offering a solvent-free and transition-metal-free method for C-C bond formation. nih.gov Mechanistic studies involving photoinduced, copper-catalyzed cross-couplings of thiols with aryl halides are consistent with a SET pathway involving radical intermediates. organic-chemistry.org

Influence of Perfluorination on Reaction Selectivity and Kinetics

The extensive fluorination in this compound has a profound impact on its reactivity compared to its non-fluorinated counterparts. The strong electron-withdrawing effect of the perfluoroalkyl chain significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

This enhanced reactivity is reflected in the kinetics of its reactions. For instance, in nucleophilic acyl substitution reactions, perfluorinated acyl halides generally react faster than their hydrocarbon analogs. The rate of reaction is also influenced by the nature of the nucleophile and the solvent. nih.govresearchgate.net

The table below presents a qualitative comparison of the reactivity of acyl halides, highlighting the activating effect of the perfluoroalkyl group.

| Acyl Halide Type | Relative Reactivity in Nucleophilic Acyl Substitution |

| Perfluoroalkyl Acyl Bromide | Very High |

| Alkyl Acyl Bromide | High |

| Perfluoroalkyl Acyl Chloride | High |

| Alkyl Acyl Chloride | Moderate |

Inductive Effects of the Perfluorinated Alkyl Chain

The chemical behavior of this compound is dominated by the powerful inductive effect (-I effect) exerted by the seventeen fluorine atoms on the nonanoyl backbone. Fluorine, being the most electronegative element, withdraws electron density along the carbon chain, a phenomenon that significantly influences the reactivity of the carbonyl group.

This electron withdrawal has two major consequences. Firstly, it drastically increases the partial positive charge on the carbonyl carbon, making it a highly electrophilic center. libretexts.orglibretexts.org This heightened electrophilicity renders this compound exceptionally susceptible to attack by nucleophiles, even weak ones. The general order of reactivity for carboxylic acid derivatives places acid halides as the most reactive, and the presence of a perfluoroalkyl chain further enhances this inherent reactivity. youtube.com

Secondly, the electron-withdrawing effect stabilizes the resulting carboxylate anion after the bromide ion has departed as a leaving group during nucleophilic acyl substitution. libretexts.org The dispersal of the negative charge across the oxygen atoms and the electron-deficient carbon chain makes the conjugate base more stable, which in turn makes the acyl bromide a better acylating agent. libretexts.org

The enhanced reactivity due to the perfluorinated chain can be qualitatively compared to non-fluorinated analogs. The increased electrophilicity of the carbonyl carbon in this compound leads to faster reaction rates in nucleophilic acyl substitution reactions.

| Compound | Inductive Effect of R Group | Relative Electrophilicity of Carbonyl Carbon | Expected Reactivity with Nucleophiles |

| Acyl Bromide (R = CH₃(CH₂)₇) | Weakly electron-donating (+I) | Standard | High |

| This compound (R = CF₃(CF₂)₈) | Strongly electron-withdrawing (-I) | Very High | Exceptionally High |

This table provides a qualitative comparison based on established principles of electronic effects in organic chemistry.

Detailed research findings confirm that the presence of electron-withdrawing groups on a carbonyl carbon increases its reactivity toward nucleophiles. libretexts.org The cumulative -I effect of the seventeen fluorine atoms in the C₈F₁₇ chain creates a significantly more electron-deficient carbonyl carbon compared to its non-fluorinated counterpart, nonanoyl bromide. This makes this compound a potent acylating agent, readily reacting with a wide range of nucleophiles such as alcohols, amines, and even less reactive nucleophiles under mild conditions.

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly when it reacts with chiral, non-racemic nucleophiles. The fundamental mechanism of nucleophilic acyl substitution proceeds through a trigonal bipyramidal transition state leading to a tetrahedral intermediate.

In this intermediate, the original carbonyl carbon becomes a stereocenter if the incoming nucleophile and the R group (in this case, the heptadecafluorononyl group) are different. When a chiral nucleophile attacks the prochiral carbonyl carbon of this compound, the formation of two diastereomeric tetrahedral intermediates is possible. The relative rates of formation of these diastereomers will determine the stereoselectivity of the reaction.

The facial selectivity of the nucleophilic attack is influenced by steric and electronic factors. The bulky perfluorinated alkyl chain can sterically hinder one face of the carbonyl group, potentially leading to a preference for nucleophilic attack from the less hindered face. However, without specific experimental data on reactions with chiral nucleophiles, the degree of this stereocontrol remains a matter of speculation based on general principles.

If the reaction were to proceed under kinetic control, the transition state leading to the more stable diastereomeric intermediate would be favored. The relative energies of these transition states are governed by the steric and electronic interactions between the perfluorinated chain, the incoming nucleophile, and the bromide leaving group.

| Reactant | Nucleophile | Potential Stereochemical Outcome | Controlling Factors |

| This compound | Achiral | Achiral Product | Not Applicable |

| This compound | Chiral, non-racemic | Diastereomeric products (potentially in unequal amounts) | Steric hindrance from the C₈F₁₇ group, electronic interactions, reaction conditions (kinetic vs. thermodynamic control) |

This table outlines the potential stereochemical outcomes based on the nature of the reacting nucleophile.

Homogeneous Catalysis for Carbon-Bromine Bond Activation

Homogeneous catalysis is a powerful tool for the activation of otherwise unreactive chemical bonds, including the strong carbon-bromine bond in fluorinated molecules. youtube.com Transition metal complexes, dissolved in the same phase as the reactants, can facilitate the cleavage of the C-Br bond and enable the formation of new carbon-carbon or carbon-heteroatom bonds. youtube.comyoutube.com

Palladium-catalyzed cross-coupling reactions have become fundamental in synthetic organic chemistry for their ability to form C-C and C-heteroatom bonds with high efficiency and selectivity. beilstein-journals.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstones of modern synthesis. beilstein-journals.org The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with a suitable nucleophile, and reductive elimination to form the product and regenerate the catalyst. beilstein-journals.org

In the context of highly fluorinated compounds, palladium catalysts have been successfully employed. For instance, the Suzuki-Miyaura cross-coupling of alkenyl bromides with potassium alkyltrifluoroborates can be achieved using a palladium catalyst like PdCl2(dppf)·CH2Cl2. rsc.org While this example involves an alkenyl bromide, the principles can be extended to perfluorinated acyl bromides. The high electron-withdrawing nature of the perfluoroalkyl chain in this compound would likely influence the oxidative addition step. The reactivity in such couplings is also dependent on the choice of ligands on the palladium center, which can be tuned to optimize the reaction. nih.gov

Below is a table summarizing various palladium-catalyzed cross-coupling reactions that could potentially be adapted for this compound.

| Reaction Name | Coupling Partners | Typical Palladium Catalyst | Potential Product with this compound |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid or ester) | Pd(PPh₃)₄, PdCl₂(dppf) | Perfluoroalkyl-aryl ketone |

| Heck | Alkene | Pd(OAc)₂, Pd/C | α,β-Unsaturated perfluoroalkyl ketone |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Perfluoroalkyl-alkynyl ketone |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ with phosphine (B1218219) ligand | Perfluoroalkyl amide |

This table presents hypothetical applications based on established palladium-catalyzed reactions.

Besides palladium, other transition metals such as nickel, copper, and rhodium are also effective catalysts for reactions involving fluorinated compounds. youtube.comnih.gov Nickel catalysts, for example, are known to be effective in activating C-F bonds, which are even stronger than C-Br bonds, suggesting their potential utility in transformations of perfluoroacyl bromides. nih.gov Copper-catalyzed reactions have also been extensively used in trifluoromethylation and other perfluoroalkylation reactions. nih.gov

The development of catalysts for the functionalization of fluorinated molecules is an active area of research. nih.gov These efforts aim to create more efficient and selective methods for synthesizing complex fluorinated compounds, which have wide applications in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The activation of the C-Br bond in this compound could be a target for such newly developed catalytic systems.

Photoredox Catalysis in Perfluorinated Acyl Bromide Chemistry

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of fluorinated compounds. This technique utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate radical intermediates from precursors like perfluorinated acyl bromides. The resulting perfluoroacyl radical could then participate in various bond-forming reactions.

Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel or copper), have proven particularly effective for cross-coupling reactions. In such a system, the photocatalyst can facilitate the formation of a radical species from the perfluorinated acyl bromide, which then enters the catalytic cycle of the transition metal. This approach often allows for reactions to occur under milder conditions and with broader functional group tolerance compared to traditional methods. For instance, the coupling of alkyl trifluoroborates with aryl bromides has been successfully achieved using a nickel/photoredox dual catalytic system. A similar strategy could potentially be employed for the transformation of this compound.

Development of Novel Catalytic Systems for Perfluorinated Compound Synthesis

The synthesis of perfluorinated compounds often requires specialized catalytic systems due to the unique electronic properties imparted by the fluorine atoms. Research in this area is focused on designing new catalysts with enhanced reactivity and selectivity for the activation of C-F and C-halogen bonds in perfluorinated substrates. These novel systems often involve innovative ligand designs for transition metal catalysts or the exploration of new photocatalysts with tailored redox potentials. The ultimate goal is to develop more sustainable and efficient synthetic routes to valuable perfluorinated molecules. nih.gov The application of such novel catalytic systems to substrates like this compound could open up new avenues for the synthesis of advanced materials and biologically active compounds.

As a Building Block for Complex Fluorinated Molecules

The unique physicochemical properties imparted by the perfluoroalkyl chain, such as high thermal stability, chemical inertness, and lipophobicity, have driven significant research into the synthesis of complex fluorinated molecules. This compound serves as a key starting material in this endeavor, providing a straightforward route to incorporate the C8F17 group.

Synthesis of Perfluorinated Heterocycles and Carbocycles

While direct examples of this compound in the synthesis of perfluorinated heterocycles and carbocycles are not extensively documented in readily available literature, the reactivity of perfluoroacyl halides in general provides a strong basis for its potential applications. The synthesis of fluorinated heterocycles is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. google.com Perfluoroacyl halides can react with various nucleophiles to initiate cyclization reactions, leading to the formation of diverse heterocyclic systems. For instance, the reaction of perfluoroacyl halides with binucleophiles is a common strategy for constructing fluorinated heterocyclic rings. nih.gov

The general approach often involves the reaction of a perfluoroacyl halide with a substrate containing two nucleophilic centers, leading to an initial acylation followed by an intramolecular cyclization. The high electrophilicity of the carbonyl carbon in this compound makes it highly susceptible to nucleophilic attack, a key step in many cyclization strategies.

Table 1: Representative Analogue Reactions for Heterocycle Synthesis

| Perfluoroacyl Halide Analogue | Reactant | Product Type | Reference |

|---|---|---|---|

| Perfluoroacyl Fluoride (B91410) | Hydrocarbon Diol | Perfluorinated Diacyl Fluoride (precursor to cyclic ethers) | researchgate.net |

It is important to note that while these examples use perfluoroacyl fluorides or shorter-chain halides, the fundamental reactivity is expected to be similar for this compound, allowing for the synthesis of heterocycles and carbocycles bearing the long perfluorononyl chain.

Formation of Perfluorinated Ketones and Other Carbonyl Derivatives

The synthesis of perfluorinated ketones is a well-established application of perfluoroacyl halides, including this compound. These ketones are valuable intermediates in organic synthesis and can be prepared through various methods, most notably by the reaction of the acyl bromide with organometallic reagents.

A common method involves the reaction of this compound with Grignard reagents or organolithium compounds. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of a ketone after workup.

Table 2: General Synthesis of Perfluorinated Ketones

| Reactant 1 | Reactant 2 | Product |

|---|

Furthermore, recent advancements have demonstrated the synthesis of α-haloperfluoroalkyl ketones from perfluoroalkyl ketones, highlighting the potential for further functionalization of the products derived from this compound. nih.gov This opens up avenues for creating even more complex and functionally diverse fluorinated molecules. The conversion of perfluorinated esters, which can be derived from the corresponding acyl halides, to perfluorinated ketones has also been reported. google.com

Role in Polymer and Material Science Precursor Synthesis

The incorporation of perfluoroalkyl chains into polymers can dramatically alter their surface properties, leading to materials with low surface energy, high hydrophobicity and oleophobicity, and enhanced thermal and chemical stability. This compound, as a source of the C8F17 moiety, is a valuable precursor in the synthesis of such high-performance materials.

One of the primary applications in this area is in the creation of side-chain fluorinated polymers. In this approach, a monomer containing a polymerizable group (like a methacrylate) and a hydroxyl or amino group is first synthesized. This monomer is then reacted with this compound to attach the perfluorononyl group via an ester or amide linkage. The resulting fluorinated monomer can then be polymerized to yield a side-chain fluorinated polymer.

For instance, the synthesis of fluorinated-phosphonic acid methacrylates for anti-corrosion coatings has been demonstrated using heptadecafluorodecyl methacrylate, a compound structurally similar to a monomer that could be derived from this compound. researchgate.net

Table 3: Analogue Monomer for Fluorinated Polymer Synthesis

| Monomer | Polymerization Method | Resulting Polymer Property | Reference |

|---|

The synthesis of hyperbranched fluorinated polymers with tunable refractive indices also showcases the utility of incorporating fluorinated building blocks, a role that could be fulfilled by derivatives of this compound. le.ac.uk While direct polymerization of this compound is not typical, its conversion to functionalized monomers is a key strategy for accessing fluorinated polymers with desirable properties for applications ranging from protective coatings to advanced optical materials.

Enabling Reagent in Multicomponent Reactions for Fluorinated Compound Diversity

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. nih.govfrontiersin.org The efficiency and atom economy of MCRs make them highly attractive for the generation of chemical libraries for drug discovery and material science.

While the direct participation of this compound in well-known named MCRs is not widely reported, its reactive nature as an acyl halide suggests its potential as a key component in the design of new MCRs. Perfluoroacyl compounds can act as electrophilic partners, reacting with nucleophiles generated in situ during the MCR cascade.

The concept of diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often employing MCRs as a core strategy. nih.govnih.govnih.govorganic-chemistry.org The introduction of a long perfluoroalkyl chain via this compound into MCR products would significantly expand the chemical space of fluorinated compounds, providing access to molecules with unique properties.

For example, an MCR could be designed where an amine and another nucleophile react with an aldehyde to form an intermediate that is then trapped by this compound. This would lead to the formation of a complex, highly fluorinated product in a single synthetic operation. The development of such novel MCRs featuring this compound remains a promising area for future research, with the potential to unlock new families of fluorinated compounds with diverse applications.

Analytical Characterization Methodologies for Perfluorinated Acyl Bromides

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of perfluorinated acyl bromides, offering information on the connectivity of atoms and the nature of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly fluorine-19 NMR (¹⁹F-NMR), stands as a powerful tool for the structural elucidation of fluorinated organic molecules. nih.gov The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR detection. wikipedia.org Its large chemical shift dispersion, spanning approximately 800 ppm, provides excellent resolution for distinguishing between different fluorine environments within a molecule. wikipedia.org

For a compound like heptadecafluorononanoyl bromide, ¹⁹F-NMR can confirm the presence and structure of the perfluorinated alkyl chain. The chemical shifts of the fluorine nuclei are highly sensitive to their position along the chain, allowing for detailed structural assignment. For instance, the terminal trifluoromethyl (-CF₃) group typically exhibits a characteristic chemical shift around -82.4 ppm. researchgate.net The chemical shifts of the various difluoromethylene (-CF₂-) groups will differ based on their proximity to the carbonyl bromide group.

Furthermore, spin-spin coupling between adjacent fluorine nuclei (¹⁹F-¹⁹F coupling) provides valuable information about the connectivity of the fluoroalkyl chain. These coupling constants are generally larger than proton-proton couplings and can be observed over several bonds (long-range coupling), aiding in the definitive assignment of the structure. wikipedia.org Computational methods are also being developed to predict ¹⁹F NMR chemical shifts, which can assist in the identification of known and novel polyfluorinated compounds. digitellinc.com

Mass Spectrometry Approaches (e.g., LC-MS/MS, UPLC-ESI-MS/MS)

Mass spectrometry (MS) is a cornerstone for the analysis of perfluorinated compounds, providing crucial information about their molecular weight and fragmentation patterns. pfascentral.orgnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the determination of perfluorinated compounds in various matrices. rsc.orgwaters.comnih.gov This approach combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. waters.com

For non-volatile or thermally labile compounds like this compound, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) offers rapid and sensitive analysis. nih.govacs.org ESI is a soft ionization technique that can generate molecular ions or adducts of the analyte with minimal fragmentation, allowing for the determination of the molecular weight. acs.org

In the negative ion mode, the ESI-MS of this compound would likely show a prominent peak corresponding to the bromide adduct or a fragment ion resulting from the loss of the bromide. Tandem mass spectrometry (MS/MS) can then be used to fragment the selected precursor ion, generating a characteristic fragmentation pattern that can be used for structural confirmation and unambiguous identification. Advances in MS technology, such as high-resolution mass spectrometry (HRMS), further enhance the capability to identify and quantify a wide range of fluorinated compounds, including those that are not easily ionizable. nih.govchromatographyonline.com

A novel approach for the non-targeted analysis of fluorinated compounds involves coupling HPLC with inductively coupled plasma mass spectrometry/mass spectrometry (ICP-MS/MS) and ESI-MS. nih.gov This method allows for fluorine-specific detection, which can help identify new or unexpected fluorinated compounds in a sample. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for Perfluorinated Acyl Bromide Analysis

| Technique | Ionization Method | Key Advantages | Typical Application |

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity, suitable for a wide range of compounds. pfascentral.orgrsc.orgwaters.com | Targeted quantification of known perfluorinated compounds. nih.gov |

| UPLC-ESI-MS/MS | Electrospray Ionization (ESI) | Faster analysis times, improved resolution compared to conventional LC. nih.gov | Rapid screening and quantification of perfluorinated compounds. |

| LC-HRMS (e.g., QTOF, Orbitrap) | Electrospray Ionization (ESI) | High mass accuracy for confident formula determination, non-targeted analysis. chromatographyonline.com | Identification of unknown fluorinated compounds and their transformation products. |

| HPLC-ICP-MS/MS-ESI-MS | Inductively Coupled Plasma (ICP) and ESI | Fluorine-specific detection, ability to detect non-ionizable fluorinated compounds. nih.gov | Non-targeted screening for all fluorinated species in a sample. |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for the identification of functional groups within a molecule. For this compound, the most characteristic absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration. Acyl bromides typically exhibit a strong C=O stretching band at a relatively high frequency, generally in the range of 1800 ± 15 cm⁻¹. libretexts.org This is higher than the C=O stretching frequency of ketones and aldehydes due to the electron-withdrawing effect of the bromine atom.

The carbon-bromine (C-Br) stretching vibration is also expected to be present in the IR and Raman spectra. The C-Br stretch typically appears in the fingerprint region of the IR spectrum, between 690 and 515 cm⁻¹. scribd.comorgchemboulder.comlibretexts.org The IR spectra of acetyl halides have been studied, and the vibrational assignments can provide a basis for interpreting the spectrum of a larger perfluorinated acyl bromide. rsc.org

Raman spectroscopy can provide complementary information to IR spectroscopy. For instance, while the C=O stretch is strong in the IR, the C-C and C-F stretching vibrations of the perfluoroalkyl chain may be more prominent in the Raman spectrum. The analysis of the vibrational spectra of related compounds, such as acetic acid in heavy water, can aid in the assignment of bands in more complex molecules. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbonyl | C=O | 1800 ± 15 libretexts.org | Strong |

| Carbon-Bromine | C-Br | 690 - 515 orgchemboulder.com | Medium to Strong |

| Carbon-Fluorine | C-F | ~1300 - 1100 | Strong |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture prior to its detection and quantification.

Gas Chromatography (GC) for Volatile Fluorinated Species

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility due to its high molecular weight, GC can be employed for the analysis of more volatile fluorinated species that might be present as impurities or degradation products. For instance, shorter-chain perfluorinated acyl bromides or other volatile fluorinated compounds could be effectively separated and identified using GC. nih.govosti.gov

The choice of the GC column is critical for the successful separation of fluorinated compounds. Specialized columns, such as those with fluorinated stationary phases, can provide better selectivity for these analytes. nih.gov Detection is typically achieved using a mass spectrometer (GC-MS), which provides both retention time information for separation and mass spectral data for identification. nih.govjeol.com For highly reactive volatile inorganic fluorides, specialized GC techniques and equipment have been developed. acs.org In some cases, derivatization of perfluorinated compounds can be performed to increase their volatility and improve their chromatographic behavior, allowing for analysis by GC. nih.govyorku.ca

Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Compounds

Liquid chromatography (LC) is the method of choice for the analysis of non-volatile or thermally labile compounds like this compound. waters.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. speciation.net The long perfluorinated chain of this compound gives it significant hydrophobic character, leading to strong retention on a reversed-phase column.

The mobile phase composition, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, can be optimized to achieve the desired separation. Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to effectively separate compounds with a wide range of polarities. waters.com

As mentioned in section 6.1.2, LC is most powerfully applied when coupled to a mass spectrometer (LC-MS or LC-MS/MS). pfascentral.orgwaters.comnih.govnih.govnih.gov This combination allows for the separation of the perfluorinated acyl bromide from other components in a sample, followed by its highly sensitive and specific detection and quantification. The development of UHPLC has enabled faster separations with improved resolution, which is particularly beneficial for complex mixtures. waters.comnih.gov

Elemental Analysis for Fluorine and Bromine Content

The direct determination of fluorine by inductively coupled plasma-mass spectrometry (ICP-MS) is challenging due to the high ionization potential of fluorine (17.422 eV), which is higher than the ionization energy of the argon plasma (15.76 eV). nih.gov This results in a very low degree of ionization for fluorine in a standard argon plasma. nih.gov

To overcome this limitation, indirect detection methods have been developed. A common approach involves the post-column addition of a solution containing an element that can form a stable polyatomic ion with fluoride (B91410) in the plasma. For example, a barium (Ba) solution can be introduced, leading to the formation of the BaF⁺ ion (m/z 157) in the plasma. nih.govuio.no The intensity of the BaF⁺ signal is then proportional to the fluorine concentration in the sample. This method allows for fluorine-specific detection and quantification, even for compounds that are not easily ionizable by other techniques like electrospray ionization. nih.gov The use of a collision/reaction cell in the ICP-MS instrument can help to reduce polyatomic interferences, further improving the accuracy of the measurement. thermofisher.com

Theoretical and Computational Chemistry Studies of Heptadecafluorononanoyl Bromide

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonding in Heptadecafluorononanoyl bromide are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these aspects.

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the electronic structure of molecules. researchgate.netnih.gov For perfluorinated acyl bromides like this compound, DFT calculations can provide accurate geometries, vibrational frequencies, and insights into the electron distribution. Studies on related fluorinated compounds have demonstrated that DFT methods, such as B3LYP, are effective in these analyses. mdpi.com The high electronegativity of the fluorine atoms significantly influences the electronic environment of the entire molecule, creating a strong inductive effect that pulls electron density towards the perfluoroalkyl chain. This effect is also observed in the carbonyl group, where the carbon atom becomes more electrophilic. The bromine atom, being less electronegative than fluorine, introduces further complexity to the electronic structure.

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles, forming the basis for further calculations. |

| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Highlights the polarization of bonds and the electrophilic/nucleophilic sites. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds and angles vibrate. | Can be compared with experimental IR and Raman spectra to validate the computational model. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

In perfluorinated acyl bromides, the HOMO is typically associated with the lone pair electrons on the bromine and oxygen atoms, as well as the π-bond of the carbonyl group. bham.ac.uk The LUMO is generally the antibonding π* orbital of the carbonyl group. bham.ac.ukstackexchange.com The extensive fluorination of the alkyl chain lowers the energy of the molecular orbitals due to the strong electron-withdrawing nature of fluorine. This can lead to a relatively large HOMO-LUMO gap, contributing to the chemical stability of such compounds. researchgate.net However, the presence of the acyl bromide group provides a reactive site.

| Parameter | Typical Value Range for Similar Compounds (eV) | Implication for Reactivity |

| HOMO Energy | -10 to -12 | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | -1 to -3 | Relates to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap | 8 to 10 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are illustrative and based on general knowledge of perfluorinated compounds. Specific calculated values for this compound would require dedicated computational studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for investigating the intricate details of chemical reaction mechanisms, providing information that is often inaccessible through experimental means alone.

The transition state is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be overcome. mdpi.com By locating and characterizing the transition state, chemists can calculate the activation energy, which is a key determinant of the reaction rate. mdpi.com For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can model the geometry and energy of the transition state, providing insights into the reaction's feasibility and kinetics. arxiv.org

This compound can participate in both nucleophilic and radical reactions.

Nucleophilic Reactions: The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of the perfluoroalkyl chain and the bromine atom. This makes it susceptible to attack by nucleophiles. Computational studies can map out the potential energy surface for nucleophilic acyl substitution, confirming the step-wise mechanism involving a tetrahedral intermediate and helping to predict the stereochemical outcome.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage under certain conditions, such as exposure to UV light or radical initiators, to form a perfluoroacyl radical. Computational modeling can be used to study the stability of this radical and the subsequent reaction pathways it might follow, such as decarbonylation or addition to unsaturated systems. The activation barriers for these radical processes can also be calculated to determine the most likely reaction products.

Conformational Analysis and Molecular Dynamics Simulations

The long perfluoroalkyl chain of this compound can adopt various conformations, which can influence its physical properties and reactivity.

Conformational analysis aims to identify the most stable spatial arrangements of the atoms in a molecule. For long-chain perfluorinated molecules, a helical conformation of the perfluoroalkyl chain is often preferred over a planar zig-zag conformation due to the steric repulsion between the large fluorine atoms. nih.gov

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution or at an interface. These simulations can provide information on:

Conformational Flexibility: How the molecule flexes and changes its shape at different temperatures.

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in the condensed phase.

MD simulations on similar long-chain perfluorinated compounds have shown that these molecules tend to self-assemble and form ordered structures, which has implications for their applications in materials science. epa.gov

Environmental Fate and Transformation Mechanisms of Perfluorinated Acyl Bromides

Degradation Pathways in Environmental Compartments

Specific data on the hydrolysis of Heptadecafluorononanoyl bromide in aqueous systems is not available in the reviewed literature. While acyl halides, in general, are susceptible to hydrolysis, the high degree of fluorination in this compound is expected to influence its reactivity.

Direct research on the photolysis of this compound could not be found. A study on the photolysis of polyfluoroacyl fluorides, chlorides, and bromides exists, but specific data for the nonanoyl bromide derivative were not accessible. acs.org

No studies detailing the aerobic or anaerobic transformation of this compound in soil and sediment systems were identified. The environmental fate of other perfluorinated compounds in these compartments has been studied, but this information is not directly applicable. nih.gov

Information regarding the biodegradation potential and mechanisms of this compound is not present in the available scientific literature.

Reactivity with Environmental Oxidants and Reductants

Specific data on the interaction of this compound with ozone and reactive bromine species is not available. Research on the reaction of ozone with bromide ions is extensive, often leading to the formation of bromate, but this pertains to the inorganic bromide ion and not a complex organofluorine compound. nih.govresearchgate.net The presence of the perfluorinated carbon chain would significantly alter the electronic properties and reactivity of the acyl bromide group.

Future Research Directions and Emerging Trends

The development and application of highly specialized chemical compounds like Heptadecafluorononanoyl bromide are intrinsically linked to advancements in synthetic methodologies, reaction control, and analytical techniques. As the chemical industry pivots towards greater sustainability and efficiency, future research concerning perfluorinated acyl bromides is focused on several key areas. These emerging trends aim to enhance the environmental profile of these compounds, expand their synthetic utility, and deepen the fundamental understanding of their reactivity.

Q & A

Q. What are the recommended methods for synthesizing heptadecafluorononanoyl bromide, and how can purity be ensured?

this compound can be synthesized via fluorination of nonanoyl bromide using sulfur tetrafluoride (SF₄) or via halogen exchange reactions with perfluorinated precursors. Critical steps include anhydrous conditions and temperature control to prevent hydrolysis. Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, calibrated against a ≥99.0% pure standard, as specified for similar brominated surfactants . Fluorinated byproducts (e.g., residual fluorinating agents) should be quantified using mass spectrometry (MS) coupled with GC or liquid chromatography (LC).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its reactivity and potential toxicity, use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Store in airtight, corrosion-resistant containers under inert gas (e.g., argon). Spill containment requires neutralization with sodium bicarbonate or specialized fluorochemical absorbents. Always reference safety data sheets (SDS) for fluorinated acyl halides, which highlight risks of respiratory irritation and hydrolytic release of hydrogen bromide .

Q. How can the stability of this compound be assessed under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to controlled humidity (20–80% RH), temperature (4°C to 40°C), and light (UV/visible). Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for carbonyl bromide (C=O) peak integrity and ion chromatography (IC) for bromide ion release. Stability-indicating methods should align with protocols for analogous perfluorinated compounds .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in environmental persistence data for this compound?

Discrepancies in environmental half-life estimates often arise from matrix effects (e.g., soil vs. water). Use isotope-labeled analogs (e.g., ¹³C or ¹⁸F) as internal standards in LC-MS/MS to differentiate abiotic degradation (hydrolysis, photolysis) from microbial transformation. Field studies should replicate methodologies from bromide tracer experiments, such as vacuum solution samplers and soil core profiling, to account for spatial variability in transport .

Q. How does this compound interact with biological macromolecules, such as DNA or proteins?

Fluorinated acyl bromides may alkylate nucleophilic sites (e.g., cysteine residues or DNA bases). Use circular dichroism (CD) spectroscopy to monitor conformational changes in DNA helices, and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare results to ethidium bromide-DNA studies, where ligand-induced stabilization or destabilization follows a bell-shaped δΔT curve dependent on ionic strength and ligand/DNA phosphate ratios .

Q. What experimental designs optimize the use of this compound in organic synthesis (e.g., peptide coupling or fluoropolymer fabrication)?

For peptide coupling, employ Schlenk-line techniques to minimize moisture. Reactivity can be tuned using Lewis acid catalysts (e.g., BF₃·Et₂O) or microwave-assisted synthesis for faster acylation. In fluoropolymer applications, monitor chain propagation via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC). Statistical experimental design (e.g., central composite design) is recommended to optimize reaction parameters, as demonstrated in capillary electrophoresis separations of bromide ions .

Q. How can environmental monitoring of this compound be integrated with existing perfluoroalkyl substance (PFAS) detection frameworks?

Leverage EPA Method 537.1 or ISO 21675 for water and soil matrices, using solid-phase extraction (SPE) with weak anion-exchange cartridges. Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish structural isomers. For Arctic or marine environments, adapt protocols from PFAS trend analyses, which employ passive samplers and account for matrix-specific interferences like chloride ions .

Methodological Notes

- Chromatography : Use ion-pairing agents (e.g., tetrabutylammonium bromide) in mobile phases to enhance retention of perfluorinated bromides .

- Toxicology : For cytotoxicity assays, replace traditional MTT reagents with fluorometric alternatives (e.g., resazurin) to avoid interference from bromide ions .

- Degradation Studies : Simulate field conditions using loamy sand columns or wetland sediment mesocosms to assess bromide leaching kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.